molecular formula C12H11ClN2O2 B2690719 N-(4-chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide CAS No. 260047-13-0

N-(4-chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Katalognummer: B2690719
CAS-Nummer: 260047-13-0
Molekulargewicht: 250.68
InChI-Schlüssel: BVNIGKWLVKDHGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide, commonly known as CL-220, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CL-220 belongs to the class of isoxazolecarboxamides and has been synthesized using different methods.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism in Anticonvulsant Studies

Research on compounds closely related to N-(4-chlorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide, such as N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624), has been conducted to understand their pharmacokinetics and metabolism, particularly in the context of anticonvulsant properties. D2624, an experimental anticonvulsant related to lidocaine, demonstrated significant insights into its absorption, bioavailability, and metabolic pathways in rats and humans. This study highlighted the extensive first-pass metabolism of the compound, with metabolites identified in plasma and urine, suggesting possible parallels in the pharmacokinetic profiles of related compounds including this compound (S. W. Martin et al., 1997).

Chemotherapy Enhancement Studies

Investigations into the use of chemotherapy agents, such as 5-(3-3'-dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC), to enhance the effects of other chemotherapy drugs like chloroethyl nitrosoureas in treating malignant astrocytomas have been conducted. While this research does not directly involve this compound, it exemplifies the exploration of chemical compounds for therapeutic advancements in oncology, suggesting the potential for research into similar compounds for cancer therapy (J. Ikeda et al., 1996).

Pain Management Studies

The combination of 4,4-diphenyl-N-isopropyl-cyclohexylamine-hydrochloride (pramiverine) with other compounds for managing severe colic pain indicates the interest in synthesizing and studying chemical compounds for pain relief. Though not directly related to this compound, this research area underscores the potential of chemical compounds in developing effective pain management therapies (H. Romero et al., 1976).

Fixed Drug Eruption (FDE) Diagnostic Studies

Studies on the topical provocation of fixed drug eruptions (FDE) with various drugs, including phenazone salicylate and sulphonamides, reveal the investigative approaches to diagnosing and understanding drug reactions. This area of research provides a framework for exploring the diagnostic and therapeutic implications of chemical compounds, including this compound, in dermatological conditions (K. Alanko et al., 1987).

Immunomodulatory Effects in Melanoma Treatment

Research on imidazole-4-carboxamide, 5-(3,3-dimethyl-1-triazeno) (DTIC), in melanoma patients has provided insights into the immunomodulatory effects of chemical compounds. This study highlights the potential for compounds like this compound to be explored for their effects on the immune system and their therapeutic applications in oncology (H. Bruckner et al., 1974).

Eigenschaften

IUPAC Name

N-(4-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-7-11(8(2)17-15-7)12(16)14-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNIGKWLVKDHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.